molecular formula C6H4F3NO B571787 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde CAS No. 1367875-88-4

5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B571787
M. Wt: 163.099
InChI Key: GCIJMCJVUKNFEH-UHFFFAOYSA-N
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Description

The trifluoromethyl group (-CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for “5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde” are not available, trifluoromethyl-containing compounds are generally synthesized through various methods, including the reaction of certain organic compounds with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group is sterically similar to a methyl group but with a much larger electronegativity due to the presence of fluorine atoms . This can significantly influence the molecular structure and properties of the compound it is attached to.


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Physical And Chemical Properties Analysis

Compounds with a trifluoromethyl group often have unique physicochemical properties. The trifluoromethyl group is thought to enhance the stability, lipophilicity, and bioavailability of pharmaceuticals .

Scientific Research Applications

Pharmaceutical Chemistry

  • Summary of Application : The trifluoromethyl group is commonly found in FDA-approved drugs . It’s been observed that the incorporation of a trifluoromethyl group into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.
  • Methods of Application : The trifluoromethyl group is incorporated into the molecular structure during the synthesis of the drug. The specific method of incorporation depends on the overall structure of the drug molecule .
  • Results or Outcomes : Drugs containing the trifluoromethyl group have been approved by the FDA for various diseases and disorders .

Medicinal Chemistry

  • Summary of Application : Trifluoromethyl-substituted pyrazole derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application : The trifluoromethyl group is incorporated into the pyrazole ring during the synthesis of the compound .
  • Results or Outcomes : Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Agrochemicals

  • Summary of Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical ingredients . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
  • Methods of Application : The trifluoromethyl group is incorporated into the pyridine ring during the synthesis of the compound .
  • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Organic Chemistry

  • Summary of Application : Arylboronic acids, which can contain the trifluoromethyl group, are used as building blocks in organic chemistry .
  • Methods of Application : The trifluoromethyl group is incorporated into the arylboronic acid during the synthesis of the compound .
  • Results or Outcomes : Arylboronic acids have found applications in sensors and receptors, polymers, active ingredients of drugs, functionalization of nanoparticles, boron neutron capture therapy (BNCT), and positron emission tomography (PET) .

Antitumor Agents

  • Summary of Application : Compounds containing the trifluoromethyl group have been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
  • Methods of Application : The trifluoromethyl group is incorporated into the molecular structure during the synthesis of the inhibitor .
  • Results or Outcomes : The specific outcomes depend on the specific inhibitor and the context of its use .

Functional Materials

  • Summary of Application : Trifluoromethyl-containing compounds have found applications in the field of functional materials . For instance, they are used in the development of organic compounds for electronics .
  • Methods of Application : The trifluoromethyl group is incorporated into the molecular structure during the synthesis of the compound .
  • Results or Outcomes : The specific outcomes depend on the specific compound and the context of its use .

Safety And Hazards

The safety and hazards associated with a specific trifluoromethyl-containing compound would depend on the compound. Some general precautions include avoiding inhalation, skin contact, and eye contact .

Future Directions

Trifluoromethyl-containing compounds continue to be of interest in various fields, including pharmaceuticals and agrochemicals. Future research may focus on developing new synthesis methods and exploring novel applications .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJMCJVUKNFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Citations

For This Compound
3
Citations
VY Hys, OI Shevchuk, BV Vashchenko… - European Journal of …, 2020 - Wiley Online Library
The synthetic utility of 2‐trifluoromethyl‐1H‐pyrrole as a pharmaceutically relevant platform was demonstrated by the preparation of mono‐ and bifunctional C‐2(5)‐ or C‐3‐substituted …
M TAKSANDE - 2020 - dr.iiserpune.ac.in
Incorporation of the trifluoromethyl group in biologically active compounds have always been regarded of high importance in medicinal and pharmaceuticals chemistry. The selective …
Number of citations: 0 dr.iiserpune.ac.in
NJW Straathof - 2017 - research.tue.nl
Recently, visible light photoredox catalysis has emerged as a new and innovative approach to enable small-molecule activation. This activation mode relies on the use of …
Number of citations: 2 research.tue.nl

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